molecular formula C22H15FO3 B5581689 7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one CAS No. 6240-72-8

7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B5581689
CAS No.: 6240-72-8
M. Wt: 346.3 g/mol
InChI Key: WKTZTCPMULPJKE-UHFFFAOYSA-N
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Description

7-[(2-Fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative with the molecular formula C₂₂H₁₅FO₃ and a molecular weight of 312.34 g/mol . The compound features a coumarin core (2H-chromen-2-one) substituted at the 4-position with a phenyl group and at the 7-position with a 2-fluorobenzyloxy moiety. The fluorine atom at the ortho position of the benzyl group is a critical structural feature, as electronegative substituents in this position are known to enhance binding interactions in enzyme inhibition, particularly with targets like monoamine oxidase B (MAO-B) .

Properties

IUPAC Name

7-[(2-fluorophenyl)methoxy]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FO3/c23-20-9-5-4-8-16(20)14-25-17-10-11-18-19(15-6-2-1-3-7-15)13-22(24)26-21(18)12-17/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTZTCPMULPJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350511
Record name 7-[(2-Fluorophenyl)methoxy]-4-phenyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6240-72-8
Record name 7-[(2-Fluorophenyl)methoxy]-4-phenyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Scientific Research Applications

Biological Activities

Research indicates that 7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one exhibits various biological activities, including:

  • Antioxidant Properties : The compound has been shown to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Activity : Preliminary investigations indicate that this compound may possess antimicrobial properties against certain pathogens.

Scientific Research Applications

The applications of this compound span across several scientific domains:

Medicinal Chemistry

The compound serves as a lead structure for the development of new pharmaceuticals targeting various diseases, particularly those related to oxidative stress and inflammation. Its unique structure allows for modifications that can enhance efficacy and selectivity.

Biochemistry

In biochemical studies, it is utilized to explore enzyme inhibition mechanisms and receptor interactions. Its ability to interact with specific molecular targets makes it valuable in understanding cellular signaling pathways.

Material Science

Due to its unique chemical properties, this compound is explored in the development of novel materials, including polymers and coatings that require specific thermal and mechanical properties.

Table 1: Comparison of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenges ROS
Anti-inflammatoryInhibits cytokines
AntimicrobialActive against certain pathogens

Table 2: Synthetic Routes

Synthesis MethodDescription
Condensation ReactionFormation of the chromenone core from phenol derivatives.
EtherificationIntroduction of the 2-fluorobenzyl group via etherification reactions.

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal demonstrated that this compound effectively reduced oxidative stress markers in vitro. The compound was tested on human cell lines exposed to oxidative stressors, showing significant protective effects compared to control groups.

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, researchers evaluated the anti-inflammatory potential of this compound in a murine model of arthritis. Results indicated a marked reduction in inflammatory markers and joint swelling, suggesting its potential use in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological activity and structural properties of 7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one can be contextualized by comparing it to related coumarin derivatives. Key compounds and their attributes are summarized below:

Table 1: Structural and Functional Comparison of Coumarin Derivatives

Compound Name Substituents Biological Activity (IC₅₀) Key Findings Reference
This compound 4-phenyl, 7-(2-fluorobenzyloxy) N/A Structural analog to MAO-B inhibitors; ortho-fluorine enhances binding
Compound 25 (Liu et al.) 7-((4-(2-fluorobenzyl)benzyl)oxy) MAO-B inhibition: 0.37 nM Most potent MAO-B inhibitor in series; reversible and competitive
Compound 4d 7-((4-(4-chlorophenyl)-1,2,4-triazol-3-yl)methoxy) Cytotoxicity (AGS cells): 2.63 mM Superior cytotoxic activity; chlorophenyl-triazole enhances cell uptake
7-Methoxy-4-phenyl-2H-chromen-2-one 4-phenyl, 7-methoxy N/A Methoxy group reduces metabolic stability compared to fluorinated analogs
7-[(2,4-Dichlorobenzyl)oxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one 2,4-dichlorobenzyloxy, 3-(4-methoxyphenyl) N/A Dichloro substitution may improve lipophilicity and target affinity
7-((3-Methyl-2-buten-1-yl)oxy)-3-phenyl-4H-chromen-4-one 3-phenyl, 7-(propan-2-yloxy) N/A Bulky isopropoxy group may hinder enzyme binding

Key Structural and Functional Insights

Substituent Effects on MAO-B Inhibition: Compound 25 (Liu et al.) shares a fluorinated benzyloxy group but includes an additional benzyl spacer, resulting in 1,000-fold higher potency (IC₅₀ = 0.37 nM) compared to non-fluorinated analogs . Molecular modeling reveals interactions with MAO-B residues (Ile198, Gln206), where the ortho-fluorine enhances hydrogen bonding and hydrophobic contacts . Electron-withdrawing groups (e.g., -NO₂) at the benzyl position reduce activity, while electron-donating groups (e.g., -CH₃) improve potency, emphasizing the importance of electronic effects .

Cytotoxicity and Structural Modifications :

  • Compound 4d, featuring a 4-chlorophenyl-triazole substituent, demonstrates significant cytotoxicity (IC₅₀ = 2.63 mM) against AGS gastric cancer cells . The chlorine atom and triazole ring may enhance DNA intercalation or topoisomerase inhibition, mechanisms common to coumarin-based anticancer agents.

Impact of Halogenation :

  • Fluorine and chlorine substituents improve metabolic stability and target affinity. For example, 7-[(2-chloro-6-fluorophenyl)methoxy]-4-methylchromen-2-one (Mol. Wt. 318.7) exhibits increased lipophilicity (XLogP3 = 4.4), favoring blood-brain barrier penetration for CNS targets .

Pharmacokinetic and Toxicity Profiles

  • Fluorinated derivatives like Compound 25 show low cytotoxicity (safe up to 100 µM in PC12 cells) and neuroprotective effects (48% protection against 6-OHDA-induced toxicity) .
  • Chlorinated analogs (e.g., ’s 7-chloro-4-(4-chlorophenyl)-2H-chromen-2-one) may exhibit higher metabolic resistance but require toxicity profiling .

Biological Activity

7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one, a coumarin derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorobenzyl ether and a phenyl substituent on the chromenone core. The biological activity of coumarin derivatives, including this compound, often encompasses various pharmacological effects such as anti-inflammatory, anticancer, and antimicrobial properties.

The molecular formula of this compound is C22H15FO, with a molecular weight of approximately 344.35 g/mol. Its structure allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Several studies have indicated that coumarin derivatives exhibit significant anticancer properties. For instance, research has shown that derivatives with specific substituents can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of cell signaling pathways related to apoptosis and cell cycle regulation.

Case Study:
A study focusing on the differentiation of human promyelocytic leukemia cells (HL-60) demonstrated that certain coumarins could induce terminal differentiation, leading to the maturation of these cells into macrophage-like cells. This suggests that this compound may share similar properties due to its structural features .

Anti-inflammatory Effects

Coumarins are also known for their anti-inflammatory activities. The presence of phenolic groups in their structure is often linked to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Research Findings:
In vitro studies have shown that various coumarin derivatives can significantly reduce inflammation markers in cell cultures exposed to inflammatory stimuli. This suggests potential therapeutic applications for inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of coumarins have been well-documented. Compounds in this class have demonstrated effectiveness against a range of pathogenic bacteria and fungi.

Data Table: Antimicrobial Activity of Coumarin Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
7-[(2-fluorobenzyl)oxy]-4-phenyl...Staphylococcus aureus32 µg/mL
7-hydroxycoumarinEscherichia coli16 µg/mL
6,7-dihydroxycoumarinCandida albicans8 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of coumarins is heavily influenced by their structural modifications. Research indicates that the presence of hydroxyl groups at specific positions enhances anticancer and anti-inflammatory activities. For example, modifications at the C-3 and C-4 positions have been shown to improve binding affinity to target proteins involved in these pathways .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding mechanisms of coumarin derivatives with various biological targets, including enzymes involved in cancer progression and inflammation. These studies suggest that this compound may interact favorably with targets such as monoamine oxidase (MAO) and carbonic anhydrase .

Q & A

Basic: What synthetic routes are employed to prepare 7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one, and how is its structure validated?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a 7-hydroxy-4-phenylcoumarin intermediate is reacted with 2-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF under reflux conditions . Structural validation involves:

  • 1H/13C NMR : Peaks at δ 5.2–5.4 ppm (OCH₂Ar) and δ 6.8–8.2 ppm (aromatic protons) confirm substitution .
  • IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (lactone C=O) and ~1250 cm⁻¹ (C-O-C) .
  • Mass Spectrometry : Molecular ion peaks matching the calculated molecular weight .

Basic: What crystallographic methods determine the 3D structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using Mo/Kα radiation (λ = 0.71073 Å). The SHELX suite refines the structure, resolving atomic positions, bond lengths, and angles. Disorder in substituents (e.g., fluorobenzyl group) is modeled using PART instructions .

Basic: Which in vitro assays screen its biological activity?

  • Antimicrobial : Broth microdilution (MIC determination against bacterial/fungal strains) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ values) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease activity) .

Advanced: How can reaction conditions be optimized for higher yield and purity?

  • Solvent Selection : DMF or acetone improves solubility of aromatic intermediates .
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance nucleophilic substitution efficiency .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes byproducts .

Advanced: Which computational methods predict its binding to target proteins?

AutoDock 3.0 with Lamarckian Genetic Algorithm (LGA) is used for docking. The empirical free energy function incorporates van der Waals, hydrogen bonding, and solvation terms. Protonation states are adjusted using tools like AutoDockTools .

Advanced: How do structural modifications influence bioactivity?

Structure-Activity Relationship (SAR) studies reveal:

  • Fluorine Substitution : 2-fluorobenzyl enhances lipophilicity and metabolic stability .
  • Coumarin Core Modifications : Electron-withdrawing groups (e.g., Cl at position 6) increase cytotoxicity .
  • Heterocyclic Additions : Thiadiazole or oxadiazole rings improve antimicrobial activity .

Advanced: How to resolve contradictions in biological activity data across studies?

  • Assay Standardization : Normalize protocols (e.g., cell line passage number, serum concentration) .
  • Control Compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) .
  • Statistical Analysis : Use ANOVA with post-hoc tests to validate significance .

Advanced: What challenges arise in refining X-ray crystallographic data?

  • Disordered Groups : The fluorobenzyl moiety may exhibit rotational disorder, requiring PART refinement .
  • Twinned Crystals : Data integration issues are resolved using TWINABS .
  • High R-Factors : Anisotropic displacement parameters improve model accuracy .

Advanced: How are photophysical properties evaluated for fluorescence applications?

  • Fluorescence Spectroscopy : Measure emission λmax and quantum yield (using quinine sulfate as standard) .
  • Solvatochromism : Test in solvents of varying polarity to assess environmental sensitivity .

Advanced: What methodologies assess metabolic stability in vitro?

  • Liver Microsomal Assay : Incubate with NADPH and quantify parent compound via LC-MS/MS .
  • CYP450 Inhibition : Fluorescent probes (e.g., P450-Glo) screen for enzyme inhibition .

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